(8-Methoxyquinolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring makes this compound unique and interesting for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 8-methoxyquinoline with formaldehyde and ammonia, followed by reduction to yield the desired compound . Another approach involves the use of 8-methoxyquinoline-3-carbaldehyde, which is then subjected to reductive amination to obtain (8-Methoxyquinolin-3-yl)methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(8-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-3-yl)methanamine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, the compound may interfere with cellular processes by integrating into cell membranes or interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxyquinolin-8-yl)methanamine: Similar structure but with the methoxy group at the 7th position.
6-Methoxyquinolin-8-amine: Another quinoline derivative with a methoxy group at the 6th position.
8-Isoquinoline methanamine: A related compound with an isoquinoline structure.
Uniqueness
(8-Methoxyquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and amine groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(8-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6,12H2,1H3 |
InChI Key |
IDFFBNWYKRYPMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.